molecular formula C22H19N3O3 B4216647 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

Cat. No.: B4216647
M. Wt: 373.4 g/mol
InChI Key: FBRYVUBTDXVWFH-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a quinazoline derivative characterized by a tetrahydroquinazolinone core substituted at position 7 with a phenyl group and at position 2 with a 2-phenoxyacetamide moiety. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-20-12-16(15-7-3-1-4-8-15)11-19-18(20)13-23-22(24-19)25-21(27)14-28-17-9-5-2-6-10-17/h1-10,13,16H,11-12,14H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRYVUBTDXVWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with phenylacetic acid derivatives under acidic or basic conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structure

  • The target compound features a tetrahydroquinazolinone core (C8H8N2O), while analogs like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile () incorporate a chromene scaffold (C24H22N2O4), which introduces a fused pyran ring instead of a quinazoline system. Chromene derivatives often exhibit distinct conformational flexibility and hydrogen-bonding patterns due to their V-shaped pyran ring .

Substituent Effects

Position 7 Substituents: The target compound’s 7-phenyl group contrasts with 4-methylphenyl in N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (). In 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (), the 2-furyl substituent introduces an oxygen heteroatom, increasing polarity and hydrogen-bonding capacity compared to phenyl .

Acetamide Modifications: The target’s 2-phenoxyacetamide group adds steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets. In contrast, the chloroacetamide substituent in ’s compound introduces an electron-withdrawing group, lowering the pKa (9.65) and increasing electrophilicity, which could influence reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position 7) Acetamide Substituent pKa Density (g/cm³) Hazard Class
Target compound C22H19N3O3 373.41 Phenyl 2-phenoxy N/A N/A N/A
N-[7-(4-methylphenyl)-...acetamide C17H17N3O2 295.34 4-methylphenyl Acetyl N/A N/A N/A
2-chloro-N-[7-(2-furyl)-...acetamide C14H12ClN3O3 305.72 2-furyl 2-chloroacetyl 9.65 1.451 IRRITANT
  • Molecular Weight : The target compound’s higher molar mass (373.41 g/mol) suggests reduced solubility compared to analogs, a critical factor in drug design.
  • Density and pKa : The chloroacetamide analog () has a higher density (1.451 g/cm³) and lower pKa, reflecting its compact structure and electron-deficient acetamide group .

Hydrogen Bonding and Crystal Packing

  • The chromene derivative () forms a 2D network via N–H⋯N and N–H⋯O interactions, stabilized by its amino and carbonyl groups . In contrast, the target compound’s phenoxyacetamide group could promote O–H⋯N or C–H⋯π interactions, altering crystal packing and stability.

Research Findings and Implications

  • Synthetic Feasibility : The chromene derivative’s synthesis () involves a multi-component reaction under mild conditions, a strategy adaptable to the target compound for scalable production .

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 312626-61-2

These properties indicate a complex structure that may contribute to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds with similar quinazoline structures often inhibit kinase enzymes, which are crucial in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
  • Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, it has been observed to induce apoptosis in MCF-7 and JIMT-1 breast cancer cells at low micromolar concentrations .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting the translocation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
  • Cell Migration Inhibition : this compound has been shown to significantly reduce cell migration in wound healing assays, indicating potential applications in preventing metastasis .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated significant cytotoxicity at concentrations as low as 2 µM against MCF-7 and JIMT-1 cells .
  • NF-kB Translocation Assay :
    • Objective : To determine the effect on NF-kB translocation induced by TNF-alpha.
    • Method : Immunofluorescence microscopy was employed to visualize NF-kB localization in JIMT-1 cells post-treatment.
    • Results : A notable reduction in NF-kB translocation was observed, supporting its anti-inflammatory potential .

Summary of Biological Activities

Activity TypeDescriptionObserved Effect
CytotoxicityInduces apoptosis in cancer cellsSignificant reduction in viability
Inhibition of KinasesInterferes with kinase signaling pathwaysReduced tumor growth
Anti-inflammatoryInhibits NF-kB translocationDecreased inflammatory response
Cell MigrationImpedes migration of cancer cellsLowered metastatic potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

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